

crystal structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(Phenylethynyl)thiophene-2-carbaldehyde

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An In-Depth Technical Guide to the Crystal Structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of **5-(phenylethynyl)thiophene-2-carbaldehyde**. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this document outlines the essential experimental and computational methodologies required for its elucidation. By leveraging established protocols and drawing comparisons with structurally related thiophene derivatives, this guide serves as a complete instructional manual for researchers. It details the process from single-crystal growth and X-ray diffraction to advanced computational modeling and interpretation of intermolecular interactions. The anticipated structural features and their implications for materials science and rational drug design are also discussed, providing a robust roadmap for future research on this and similar conjugated organic molecules.

Part 1: Introduction to 5-(Phenylethynyl)thiophene-2-carbaldehyde

5-(Phenylethynyl)thiophene-2-carbaldehyde is a conjugated organic molecule featuring a thiophene ring functionalized with a phenylethynyl group at the 5-position and a carbaldehyde group at the 2-position. Its chemical formula is $C_{13}H_8OS$, and its CAS number is 17257-10-2.[1] The presence of an extended π -conjugated system, comprising the phenyl, ethynyl, and thiophene moieties, suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] The aldehyde functional group also provides a reactive site for further synthetic modifications, allowing for the construction of more complex molecular architectures.[3]

Thiophene derivatives, in general, are a well-studied class of compounds with a wide range of biological activities and applications in materials science.[4][5] They are known to exhibit properties such as antibacterial, anti-inflammatory, and anticancer activities, making them privileged structures in drug discovery.[4][6] In the context of materials science, the thiophene ring is a key building block for conducting polymers and small-molecule semiconductors.

A precise understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for establishing structure-property relationships. The crystal structure reveals crucial information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, all of which govern the bulk properties of the material.

Part 2: Experimental Determination of the Crystal Structure

The elucidation of the crystal structure of **5-(phenylethynyl)thiophene-2-carbaldehyde** requires a systematic experimental approach, beginning with the growth of high-quality single crystals. The following protocol outlines a generalized yet robust workflow for this process.[7]

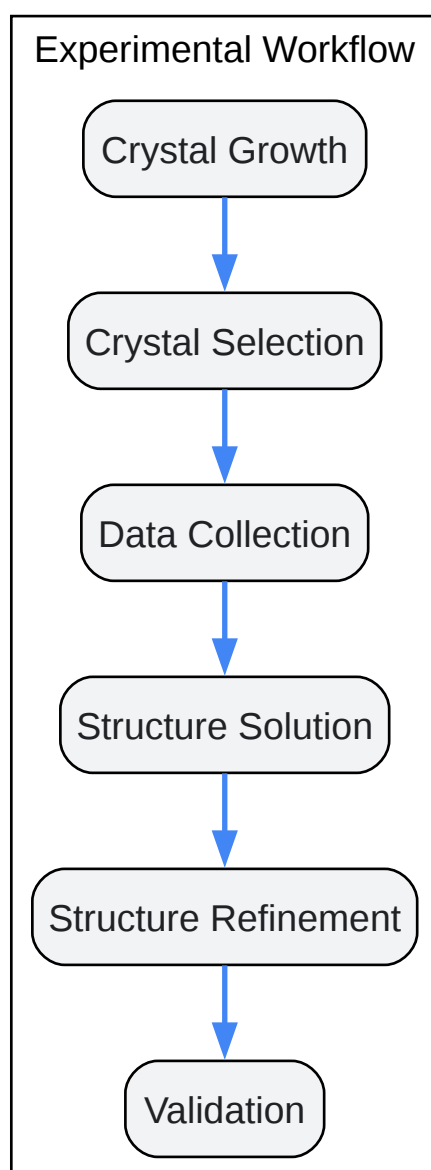
Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth and Selection:
 - Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to obtain a crystal with well-defined faces and minimal internal defects.

- Methodology:
 - Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common and effective technique.
 - Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed to control the rate of crystallization.
 - A suitable crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[\[7\]](#)
- Data Collection:
 - Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected to determine the unit cell parameters and the intensities of the reflections. Cooling the crystal minimizes thermal vibrations, leading to a more precise structure.[\[7\]](#)
 - Methodology:
 - The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α) and a detector.
 - The crystal is cooled to a low temperature, typically 100-120 K.[\[7\]](#)
 - The diffractometer rotates the crystal through a series of angles, and a complete diffraction dataset is collected.
- Structure Solution and Refinement:
 - Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.[\[7\]](#)
 - Methodology:
 - The diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

- Direct methods or Patterson methods are used to solve the phase problem and obtain an initial structural model.
- The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[7]

Workflow for Crystal Structure Determination



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Caption: General workflow for determining the crystal structure of a small organic molecule.

Part 3: In-Silico Analysis and Structural Prediction

Computational chemistry provides a powerful toolkit for complementing and interpreting experimental crystallographic data. Methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can offer deeper insights into the electronic structure and intermolecular interactions of **5-(phenylethynyl)thiophene-2-carbaldehyde**.

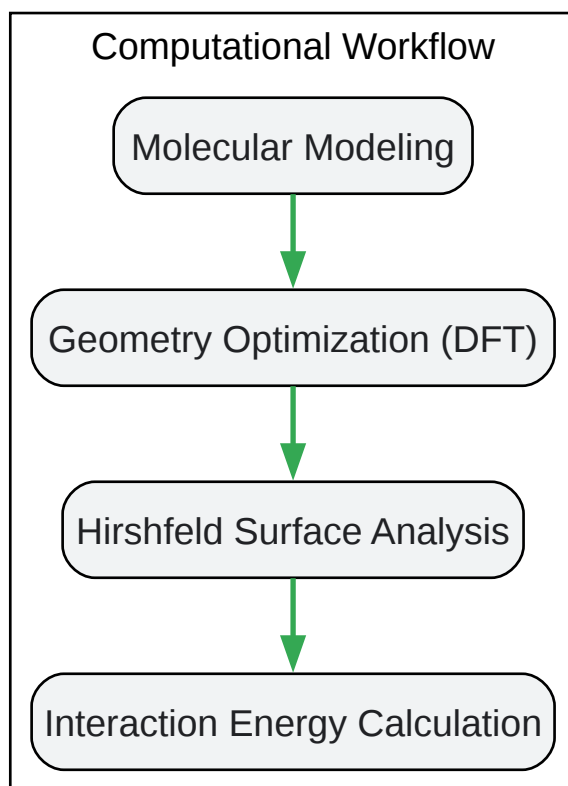
Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry of the compound in the gas phase, providing a theoretical model of its conformation. This can be compared with the experimentally determined structure to assess the effects of crystal packing on the molecular geometry. Furthermore, DFT can be used to calculate various electronic properties, such as the HOMO-LUMO gap, which is relevant for its potential applications in organic electronics.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.^[8] The Hirshfeld surface is mapped with properties such as d_{norm} , which highlights regions of close intermolecular contacts. This allows for the identification and characterization of hydrogen bonds, π - π stacking, and other weak interactions that govern the crystal packing. For thiophene derivatives, Hirshfeld analysis has been successfully used to analyze C-H \cdots O and other non-covalent interactions.^{[4][8]}

Computational Analysis Workflow



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